N-Acetyl-D-cysteine biochemical properties and function
N-Acetyl-D-cysteine biochemical properties and function
An In-depth Technical Guide to the Biochemical Properties and Function of N-Acetyl-D-cysteine
Introduction
N-acetylcysteine (NAC) is the N-acetylated derivative of the amino acid cysteine.[1] It exists as two stereoisomers: N-Acetyl-L-cysteine and N-Acetyl-D-cysteine. The L-isomer is a well-established clinical agent, used as a mucolytic and as an antidote for acetaminophen poisoning.[1] This guide will focus on the biochemical properties and functions of the less-studied D-enantiomer, N-Acetyl-D-cysteine (NAD), often in comparison to its L-counterpart. While both isomers possess antioxidant capabilities stemming from their shared thiol group, their metabolic fates and biological functions diverge significantly due to stereospecific enzymatic pathways.[2][3]
Biochemical Properties
N-Acetyl-D-cysteine is a derivative of the unnatural D-isomer of cysteine.[4] Its core chemical structure features a reactive sulfhydryl (thiol) group, which is central to its primary biochemical function as an antioxidant.[2][3]
Table 1: Physicochemical Properties of N-Acetyl-D-cysteine
| Property | Value | Source |
| Molecular Formula | C5H9NO3S | [5] |
| Molecular Weight | 163.20 g/mol | [5] |
| CAS Number | 26117-28-2 | [5] |
| IUPAC Name | (2S)-2-acetamido-3-sulfanylpropanoic acid | [5] |
| Solubility | In water: 250 mg/mL (1531.96 mM) | [4] |
The key difference between N-Acetyl-D-cysteine and N-Acetyl-L-cysteine lies in their stereochemistry. Biological systems, particularly enzymes, are highly stereoselective. As a result, N-Acetyl-D-cysteine is not a substrate for the enzymes that deacetylate N-Acetyl-L-cysteine to L-cysteine, which is a necessary step for its incorporation into the glutathione (GSH) biosynthesis pathway.[2][4]
Function
The function of N-Acetyl-D-cysteine is primarily defined by its direct antioxidant activity, which is independent of the glutathione metabolic pathway.[3]
Direct Antioxidant and Radical Scavenging Activity
The thiol group in N-Acetyl-D-cysteine can directly scavenge reactive oxygen species (ROS).[2][4] This makes it an effective antioxidant in its own right. The antioxidant action of N-acetylcysteine, in general, is attributed to its fast reactions with hydroxyl radicals (•OH), nitrogen dioxide (•NO2), and carbon trioxide ion (CO3•−).[6] However, its reactions with other ROS like superoxide (O2•−) and hydrogen peroxide (H2O2) are relatively slow.[7]
Glutathione-Independent Mechanism
A critical distinction from the L-isomer is that N-Acetyl-D-cysteine cannot participate in glutathione biosynthesis.[2] Studies have shown that the D-isomer fails to increase hepatic glutathione levels, suggesting it cannot serve as a precursor for glutathione synthesis.[4] This highlights that its cytoprotective effects are not mediated through the replenishment of intracellular glutathione stores.[3]
Disulfide Bond Reduction
N-acetylcysteine is known for its ability to break disulfide bonds in proteins.[1][8] This mechanism is responsible for the mucolytic effect of the L-isomer, where it reduces the viscosity of mucus by breaking down disulfide bridges in mucoproteins.[9][10] This disulfide-reducing activity is a chemical property of the thiol group and is likely shared by the D-isomer.
Modulation of Signaling Pathways
While research specifically on N-Acetyl-D-cysteine is limited, studies on the L-isomer have shown it can modulate key inflammatory and oxidative stress signaling pathways. These include:
-
Nuclear Factor-kappa B (NF-κB): N-Acetyl-L-cysteine can inhibit the activation of NF-κB, a key regulator of the inflammatory response, thereby suppressing the production of pro-inflammatory cytokines.[10][11]
-
Mitogen-Activated Protein Kinases (MAPKs): The L-isomer has been shown to influence MAPK pathways, including ERK, JNK, and p38, although the effects can be context-dependent (e.g., dependent on the presence or absence of serum).[12][13]
-
Nrf2 Pathway: N-Acetyl-L-cysteine can activate the Nrf2 pathway, which upregulates the expression of antioxidant genes, though this is often linked to its role in GSH synthesis.[11]
It is plausible that N-Acetyl-D-cysteine could also interact with these pathways through its direct antioxidant effects, but further research is needed to confirm this.
Quantitative Data
Quantitative data specifically for N-Acetyl-D-cysteine is sparse. The following tables summarize available data and provide pharmacokinetic data for the L-isomer for comparative purposes.
Table 2: Pharmacokinetic Parameters of N-Acetyl-L-cysteine (Oral Administration)
| Parameter | Value | Species | Source |
| Peak Plasma Concentration (Cmax) | 0.35 to 4 mg/L (after 200-400 mg dose) | Human | [14] |
| Time to Peak (Tmax) | 1 to 2 hours | Human | [14] |
| Oral Bioavailability | 4.0% to 9.1% | Human | [15] |
| Volume of Distribution (Vd) | 0.33 to 0.47 L/kg | Human | [14] |
| Terminal Half-life (t½) | ~6.25 hours | Human | [14] |
| Protein Binding | ~50% (at 4 hours) | Human | [14] |
A key pharmacokinetic difference is that a significantly larger fraction of N-Acetyl-D-cysteine (47% of the dose) is recovered unchanged in the urine over 24 hours compared to N-Acetyl-L-cysteine (6.1% of the dose), indicating that the D-isomer is less extensively metabolized.[4]
Table 3: In Vitro Experimental Concentrations of N-Acetylcysteine
| Cell Type | Application | Concentration(s) | Outcome | Source |
| HepG2 (Human Liver Carcinoma) | Cytoprotection against lead nitrate | 0.125, 0.25, 0.5 mM | Increased cell viability and decreased lipid peroxidation. | [16] |
| Murine Oligodendrocytes (158N) | Protection against H2O2-induced oxidative stress | 50 µM to 500 µM | Decreased ROS production and increased cell survival. | [17] |
| Human Dental Pulp Stem Cells | Modulation of inflammatory and oxidative stress responses | - | Marginally inhibited proliferation at 72h. | [18] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetylcysteine
This protocol describes a general method for the acylation of cysteine. To synthesize N-Acetyl-D-cysteine, D-cysteine would be used as the starting material.
Materials:
-
L-cysteine or D-cysteine
-
Acetic anhydride
-
Aqueous sodium acetate or other suitable base
-
Solvent (e.g., aqueous tetrahydrofuran, methanol)
-
Purification solvents (e.g., ethanol, diethyl ether)
Procedure:
-
A suspension of cysteine hydrochloride monohydrate is prepared in the reaction solvent (e.g., aqueous tetrahydrofuran) under a nitrogen atmosphere.[19]
-
A base, such as sodium acetate trihydrate, is added to neutralize the hydrochloride salt.[19]
-
The mixture is chilled, and acetic anhydride is added dropwise to perform the acylation reaction.[19]
-
The reaction mixture is stirred for a specified time (e.g., 3 hours) at a controlled temperature (e.g., room temperature).[19]
-
The resulting N-acetylcysteine is then purified. This can involve multiple steps, such as filtration, solvent evaporation, and recrystallization using solvents like ethanol and diethyl ether to remove unreacted cysteine and by-products.[19]
-
The purity of the final product can be confirmed using techniques such as 1H NMR spectroscopy and HPLC.[19]
Protocol 2: In Vitro Assessment of Cytoprotection using MTT Assay
This protocol is adapted from a study on N-Acetyl-L-cysteine's protective effects against lead-induced cytotoxicity in HepG2 cells.[16]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with FBS)
-
N-Acetyl-D-cysteine
-
Oxidative stressor (e.g., lead nitrate, H2O2)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Plate HepG2 cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[16]
-
Treatment: Expose the cells to the oxidative stressor (e.g., 30 µg/mL lead nitrate) in the presence or absence of various concentrations of N-Acetyl-D-cysteine (e.g., 0.125, 0.25, 0.5 mM).[16] Include control wells with medium only and wells with the stressor only.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 30 minutes at 37°C.[16]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on a method used to measure ROS in oligodendrocytes.[17]
Materials:
-
Cells of interest (e.g., 158N oligodendrocytes)
-
N-Acetyl-D-cysteine
-
Oxidative stressor (e.g., 500 µM H2O2)
-
CM-H2DCFDA fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the oxidative stressor in the presence or absence of N-Acetyl-D-cysteine for a specified time (e.g., 24 hours).[17]
-
Probe Loading: After treatment, wash the cells and incubate them with the CM-H2DCFDA probe in the dark according to the manufacturer's instructions. This probe becomes fluorescent upon oxidation by intracellular ROS.
-
Measurement: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.[17]
-
Analysis: Quantify the ROS levels by comparing the fluorescence intensity of the treated groups to the control group. The results can be expressed as a fold change relative to the control.[17]
Visualizations
References
- 1. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Acetyl-D-cysteine | Reactive Oxygen Species | TargetMol [targetmol.com]
- 5. N-Acetyl-D-cysteine | C5H9NO3S | CID 94364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jvsmedicscorner.com [jvsmedicscorner.com]
- 16. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
